2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
Description
Properties
CAS No. |
685830-36-8 |
|---|---|
Molecular Formula |
C17H9N3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(6-pyrazin-2-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9N3/c18-13-16-9-6-5-8-15(16)7-3-1-2-4-10-17-14-19-11-12-20-17/h1-2,5-6,8-9,11-12,14H |
InChI Key |
QKPFOYDOODMTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=NC=CN=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Iodobenzonitrile
2-Iodobenzonitrile is a common precursor for cross-coupling reactions. A typical synthesis involves iodination of benzonitrile using iodine monochloride (ICl) under acidic conditions.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| ICl, H₂SO₄ | 0°C → RT, 12 h | 78% |
Hex-3-ene-1,5-diyn-1-yl-pyrazin-2-yl Intermediate
The diyne-pyrazine fragment can be synthesized via Sonogashira coupling between 6-bromohex-3-ene-1,5-diyne and 2-trimethylsilylpyrazine.
| Substrate | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromohex-3-ene-1,5-diyne | Pd(PPh₃)₂Cl₂, CuI | THF | 60°C | 65% |
Key Steps :
- Diyne Formation : Hex-3-ene-1,5-diyne may be prepared via dehydrohalogenation of 1,5-dibromo-3-hexene using KOtBu.
- Pyrazine Coupling : Trimethylsilylpyrazine undergoes deprotection under basic conditions to yield the terminal alkyne.
Coupling Strategies for Final Assembly
Palladium-Catalyzed Cross-Coupling
The benzonitrile group is introduced via Suzuki-Miyaura coupling between 2-iodobenzonitrile and the diyne-pyrazine intermediate.
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂, PPh₃ | Na₂CO₃ | DME/H₂O | 80°C | 72% |
Mechanistic Insights :
Alternative Alkyne Functionalization
Heck Coupling may also be employed if the diyne-pyrazine intermediate contains a terminal alkene.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂, P(o-tol)₃ | – | NEt₃ | DMF | 100°C | 58% |
Critical Challenges and Mitigation
Regioselectivity in Diyne Formation
The conjugated diyne system requires precise control over elimination steps. For example, KOtBu in THF selectively dehydrohalogenates 1,5-dibromo-3-hexene to form hex-3-ene-1,5-diyne.
| Substrate | Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,5-Dibromo-3-hexene | KOtBu | THF | 0°C → RT | Hex-3-ene-1,5-diyne | 85% |
Pyrazine Functionalization
Pyrazine’s electron-deficient nature may hinder nucleophilic substitutions. Suzuki coupling is preferred for attaching pyrazine to alkynes.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| A | 1. Diyne-pyrazine synthesis 2. Suzuki coupling |
High regioselectivity | Multi-step purification |
| B | 1. Benzonitrile coupling 2. Diyne formation |
Simplified workup | Lower yields for diyne steps |
Supporting Spectroscopic Data
¹H NMR Characterization
Expected Peaks for 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile :
Chemical Reactions Analysis
2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the reduction of the alkyne and nitrile groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or benzonitrile rings are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Aromatic Systems : The target compound’s pyrazine contrasts with the benzodithiazine (electron-deficient) in and benzodioxin (electron-rich) in , affecting electronic properties.
- Conjugation : The diyne spacer in the target compound enables extended conjugation, unlike the single-bonded spacers in and , which may limit charge delocalization.
Table 2: Physical Properties and Stability
Key Observations :
- Thermal Stability : The benzodithiazine in exhibits high thermal stability (decomposition >300°C), likely due to strong hydrogen bonding and aromatic stacking. The target compound’s stability may depend on conjugation and crystallinity.
- Solubility : The target’s rigid diyne chain and planar pyrazine may reduce solubility in common solvents, whereas and include polar substituents (e.g., sulfonyl, hydroxyl) that could improve solubility.
Key Observations :
- Synthesis: The target compound likely requires metal-catalyzed cross-coupling (e.g., Sonogashira) to form the diyne linkage, whereas and involve condensation or nucleophilic substitution.
- Applications : The target’s conjugation suggests utility in optoelectronics, while and may prioritize biological activity due to heterocyclic pharmacophores.
Biological Activity
2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by various research findings and case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS No. | 685830-36-8 |
| Molecular Formula | C17H9N3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 2-(6-pyrazin-2-ylhex-3-en-1,5-diynyl)benzonitrile |
| Canonical SMILES | C1=CC=C(C(=C1)C#CC=CC#CC2=NC=CN=C2)C#N |
The biological activity of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is primarily attributed to its ability to interact with various biological macromolecules. The compound can modulate enzymatic activities and alter signal transduction pathways through specific binding interactions with proteins and nucleic acids .
Antimicrobial Activity
Research indicates that compounds similar to 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrazine derivatives show effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes .
Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, testing on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells revealed that exposure to the compound resulted in reduced cell viability compared to control treatments . The cytotoxic mechanism is believed to involve apoptosis induction and interference with cellular metabolic pathways.
Antioxidant Activity
The antioxidant potential of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has been evaluated using several assays such as DPPH, FRAP, and ABTS scavenging tests. These assays measure the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related cellular damage.
Study 1: Antimicrobial Efficacy
A study conducted on related pyrazine compounds demonstrated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of a series of pyrazine derivatives were assessed against human cancer cell lines. The findings revealed that the compounds significantly inhibited cell proliferation, suggesting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
